2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile
Overview
Description
Synthesis Analysis
- The synthesis of compounds similar to 2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile involves multi-step chemical reactions. For instance, a related compound was synthesized using Bisphenol A as a starting material through nitration and bromation, achieving an 83.1% yield (H. Yun-chu, 2004).
Molecular Structure Analysis
- The molecular structure of similar compounds is often determined using techniques like X-ray crystallography. For instance, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a related compound, was analyzed using X-ray crystallography to determine its molecular structure (B. Al-Hourani et al., 2016).
Chemical Reactions and Properties
- Compounds in this category typically react to form coordination compounds with metals like copper(II), as seen in a study where a similar compound formed Cu(L)X·nH2O through a template condensation reaction (A. Gulea et al., 2013).
- Another example includes a four-component synthesis of related compounds from N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde (Yin‐Huan Jin et al., 2011).
Scientific Research Applications
Coordination Compounds and Template Condensation
Research by Gulea et al. (2013) explored the formation of coordination compounds involving derivatives similar to 2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile. These compounds were formed through reactions with copper(II) chloride, bromide, and nitrate in ethanol, demonstrating the potential of such compounds in coordination chemistry and templated condensation reactions (Gulea, Chumakov, Graur, & Tsapkov, 2013).
Synthesis of Coumarins
Oda et al. (1987) conducted research on the synthesis of coumarins, a class of organic compounds, using reactions involving derivatives of 2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile. This research highlights the utility of these derivatives in synthesizing complex organic molecules (Oda, Yoshida, Nagai, Ueda, & Sakakibara, 1987).
Enzyme-assisted Synthesis and Characterization
Luukkanen et al. (1999) described enzyme-assisted synthesis and characterization of nitrocatechol glucuronides using derivatives closely related to 2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile. This study suggests potential applications in enzymatic processes and pharmaceutical intermediates (Luukkanen, Kilpeläinen, Kangas, Ottoila, Elovaara, & Taskinen, 1999).
Structural Properties and Rotational Barriers
Karlsen et al. (2002) investigated the structural properties and rotational barriers in compounds including 2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile derivatives. Such studies are crucial in understanding the dynamic behavior and potential applications in materials science (Karlsen, Kolsaker, Romming, & Uggerud, 2002).
properties
IUPAC Name |
2-[(3,4-dihydroxy-5-nitrophenyl)methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O4/c11-4-7(5-12)1-6-2-8(13(16)17)10(15)9(14)3-6/h1-3,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXOYSZHUFZKHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397412 | |
Record name | AG 1288 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]propanedinitrile | |
CAS RN |
116313-73-6 | |
Record name | AG 1288 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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